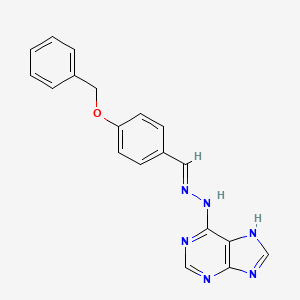

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA), where they pair with pyrimidines to form the structure of the DNA double helix and the RNA single strand .

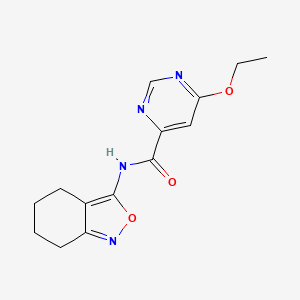

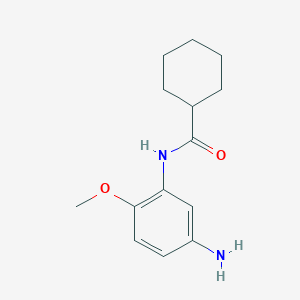

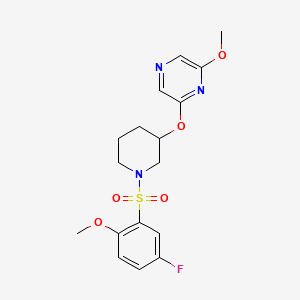

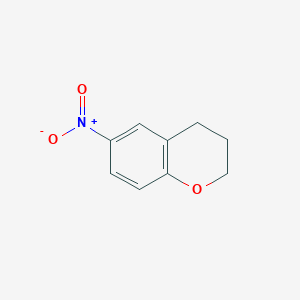

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring, the hydrazine group, and the benzylidene group. The presence of these functional groups would likely result in a variety of intermolecular interactions, including hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the hydrazine group could potentially undergo oxidation or reduction reactions. The benzylidene group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine derivatives exhibit potent antimycobacterial properties. Studies have shown that certain 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, display high activity against Mycobacterium tuberculosis. The presence of a chlorine atom at the purine 2-position enhances antimycobacterial activity, indicating the potential of these compounds as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005). Another study identified 9-benzyl-2-chloro-6-(2-furyl)purine as a compound with a minimum inhibitory concentration of 0.78 µg/mL against Mycobacterium tuberculosis H(37)Rv, showing promise for further development as an antimycobacterial agent (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Enzyme Inhibition

Certain purine derivatives have been synthesized and evaluated as enzyme inhibitors. For instance, 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines have shown varied degrees of inhibition against the enzyme adenosine deaminase, indicating their potential in therapeutic applications where enzyme modulation is required (Shah, Schaeffer, & Murray, 1965).

Antiviral Activity

Purine derivatives have also been explored for their antiviral properties. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines synthesized and tested for antirhinovirus activity showed significant potential, with several compounds demonstrating low micromolar IC50 values against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989).

Anticancer Activity

Further research has been conducted on the synthesis of various fused purine analogues from 6-mercaptopurine, leading to compounds with potent anticancer activity against a wide range of cancer cell lines. This highlights the importance of purine derivatives in the development of new anticancer agents (Hassan, Sarg, Bayoumi, & Kalaf, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that benzylidene-based compounds like 4-benzylidene pyrazolones are valuable scaffolds of numerous bioactive molecules . These molecules often interact with various biological targets, influencing cellular processes and pathways.

Mode of Action

Benzylidene compounds often undergo reactions involving elimination-addition mechanisms , as well as E2 mechanisms . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzylidene compounds are known to be involved in various organic synthesis processes . These processes could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Given the compound’s potential involvement in various biochemical reactions and pathways , it’s plausible that it could have significant molecular and cellular effects.

Eigenschaften

IUPAC Name |

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-2-4-15(5-3-1)11-26-16-8-6-14(7-9-16)10-24-25-19-17-18(21-12-20-17)22-13-23-19/h1-10,12-13H,11H2,(H2,20,21,22,23,25)/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWVOVQXSJKHIB-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2949787.png)

![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2949799.png)

![3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2949800.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)

![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)